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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Analytical Techniques for the Quality Control of Sofosbuvir.

This guide provides a comprehensive cross-validation of analytical methods for the impurity

profiling of Sofosbuvir, a key antiviral drug. Ensuring the purity of Sofosbuvir is critical for its

safety and efficacy. This document compares the performance of various analytical techniques,

presenting supporting experimental data and detailed methodologies to aid researchers in

selecting the most appropriate method for their needs. The information is compiled and

synthesized from multiple validated studies.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase,

essential in the treatment of chronic hepatitis C.[1] The manufacturing process and storage

conditions can lead to the formation of various impurities, including process-related impurities

and degradation products.[2] Regulatory bodies like the International Council for Harmonisation

(ICH) mandate the identification and quantification of these impurities to ensure the quality of

the pharmaceutical product.[3][4][5] Common types of impurities can arise from residual

solvents, unreacted raw materials, and degradation due to hydrolysis, oxidation, or photolysis.

[2][6]
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The most common analytical techniques for Sofosbuvir impurity profiling are High-Performance

Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid

Chromatography-Mass Spectrometry (LC-MS). The following sections compare these methods

based on their validation parameters as outlined in the ICH guidelines.[3][4]

Method Performance Comparison
The performance of various chromatographic methods is summarized below. The data is

collated from several studies to provide a comparative overview.

Parameter

RP-HPLC

Method 1[7]
[8]

RP-HPLC

Method 2[9]

RP-HPLC

Method

3[10]

UPLC

Method[6]
[11]

UV-

Spectrophot

ometry[12]

Linearity

Range

(Sofosbuvir)

160-480

µg/ml

320-480

µg/mL
20-100 ppm

5.0-25.0

µg/mL
5-25 µg/ml

Correlation

Coefficient

(r²)

>0.999 0.9993 0.999

Not explicitly

stated, but

linearity

confirmed

0.9991

LOD

(Sofosbuvir)

0.04 µg/mL

(0.01%)
1.5 µg/ml Not specified 0.27 µg/mL Not specified

LOQ

(Sofosbuvir)

0.125 µg/mL

(0.50%)
4.7 µg/mL Not specified 0.83 µg/mL Not specified

Accuracy (%

Recovery)
Not specified 99.1-99.9% 99.8%

99.62-

99.73%
99.63%

Precision

(%RSD)
1.741 <2% <2% <2%

Inter-day:

0.5863, Intra-

day: 0.8896

Note: The data presented is a synthesis from multiple sources and experimental conditions

may vary. Direct comparison should be made with caution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://amsbiopharma.com/ich-guidelines-analytical-method/
https://altabrisagroup.com/ich-method-validation-parameters/
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/325442617_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_OF_SOFOSBUVIR_TABLETS_BY_RP-HPLC
https://globalresearchonline.net/ijpsrr/v80-1/01.pdf
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.researchgate.net/publication/309875592_Identification_Isolation_and_Structure_Confirmation_of_Forced_Degradation_Products_of_Sofosbuvir
https://ijbpas.com/pdf/2024/May/MS_IJBPAS_2024_8033.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on validated methods reported in the scientific literature.

Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
Objective: To separate, identify, and quantify Sofosbuvir and its process-related and

degradation impurities.

Method 1 (Based on Tambe et al., 2025):[13]

Column: Grace C18 (250mm x 4.6 ID, 5 micron particle size)

Mobile Phase: Methanol:Water (80:20 v/v)

Flow Rate: 0.8 ml/minute

Detection: UV at 266 nm

Retention Time (Sofosbuvir): 4.72 min

Method 2 (Based on Akkala et al., 2018):[9]

Column: Agilent C18 (4.5 x 100 mm, 3.0 µm)

Mobile Phase: Methanol: Water (60:40)

Flow Rate: 1.0 ml/min

Detection: UV at 235 nm

Retention Time (Sofosbuvir): 2.351 min

Method 3 (Based on another validated study):[7][8]

Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)
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Mobile Phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50)

Flow Rate: Not specified

Detection: UV at 260.0 nm

Retention Time (Sofosbuvir): 3.674 min

Ultra-Performance Liquid Chromatography (UPLC)
Objective: To achieve faster and more efficient separation of Sofosbuvir and its impurities

compared to conventional HPLC.

Method (Based on Pottabathini et al., 2016):[6][11]

Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm

Mobile Phase: A combination of 0.1% formic acid buffer and acetonitrile.

Flow Rate: Not specified.

Detection: Photodiode Array (PDA) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and characterize unknown impurities and degradation products by

providing molecular weight information.

Method (Based on Agarwal et al., 2022):[1]

Chromatographic System: RP-HPLC

Mobile Phase: Methanol: Water with 0.1% formic acid (50:50 % v/v)

Flow Rate: 1.0 mL/min (gradient method)

Mass Spectrometer: ESI-MS for identification of degradation products.

Forced Degradation Studies
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Forced degradation studies are essential to demonstrate the stability-indicating nature of an

analytical method.

Protocol (Based on multiple sources):[1][6]

Acid Hydrolysis: 0.1 N - 1 N HCl at 70-80°C for 6-10 hours.[1][6]

Base Hydrolysis: 0.1 N - 0.5 N NaOH at 60-70°C for 10-24 hours.[1][6]

Oxidative Degradation: 30% H₂O₂ at 80°C for 2 days.[6]

Thermal Degradation: Exposure to 50°C for 21 days.[1]

Photolytic Degradation: Exposure to UV light at 254 nm for 24 hours or sunlight for 21 days.

[1][6]

Visualization of Method Validation and Cross-
Validation Workflow
The following diagrams illustrate the logical flow of analytical method validation and the

conceptual approach to cross-validation.
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Caption: Workflow for validating analytical methods according to ICH guidelines.
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Caption: Conceptual workflow for cross-validating different analytical methods.

Conclusion
The choice of an analytical method for Sofosbuvir impurity profiling depends on the specific

requirements of the analysis.

RP-HPLC is a robust and widely used method suitable for routine quality control.[7][8][9] It

offers good resolution and sensitivity for quantifying known impurities.

UPLC provides a significant advantage in terms of speed and resolution, leading to higher

throughput, which is beneficial for analyzing a large number of samples.[6][11]

LC-MS is indispensable for the identification and characterization of unknown impurities and

degradation products, playing a crucial role in stability studies and in-depth investigations.[1]

[14]
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This guide demonstrates that while multiple methods can be validated for the analysis of

Sofosbuvir and its impurities, a cross-validation approach allows for a nuanced understanding

of each method's strengths and weaknesses. For comprehensive quality control, a combination

of these methods is often the most effective strategy. For instance, HPLC or UPLC for routine

analysis and LC-MS for investigational purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. archives.ijper.org [archives.ijper.org]

2. veeprho.com [veeprho.com]

3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma
[amsbiopharma.com]

4. altabrisagroup.com [altabrisagroup.com]

5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy
[gmp-compliance.org]

6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of
Sofosbuvir [scirp.org]

7. researchgate.net [researchgate.net]

8. d-nb.info [d-nb.info]

9. researchgate.net [researchgate.net]

10. globalresearchonline.net [globalresearchonline.net]

11. researchgate.net [researchgate.net]

12. ijbpas.com [ijbpas.com]

13. ejbps.com [ejbps.com]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for
Sofosbuvir Impurity Profiling]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b560572?utm_src=pdf-custom-synthesis
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-2s-s181.pdf
https://veeprho.com/product-category/sofosbuvir-impurities/
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://altabrisagroup.com/ich-method-validation-parameters/
https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/325442617_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_OF_SOFOSBUVIR_TABLETS_BY_RP-HPLC
https://globalresearchonline.net/ijpsrr/v80-1/01.pdf
https://www.researchgate.net/publication/309875592_Identification_Isolation_and_Structure_Confirmation_of_Forced_Degradation_Products_of_Sofosbuvir
https://ijbpas.com/pdf/2024/May/MS_IJBPAS_2024_8033.pdf
https://www.ejbps.com/ejbps/abstract_id/8869
https://www.researchgate.net/publication/305461160_Stability-Indicating_Method_and_LC-MS-MS_Characterization_of_Forced_Degradation_Products_of_Sofosbuvir
https://www.benchchem.com/product/b560572#cross-validation-of-analytical-methods-for-sofosbuvir-impurity-profiling
https://www.benchchem.com/product/b560572#cross-validation-of-analytical-methods-for-sofosbuvir-impurity-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b560572#cross-validation-of-analytical-methods-for-
sofosbuvir-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b560572#cross-validation-of-analytical-methods-for-sofosbuvir-impurity-profiling
https://www.benchchem.com/product/b560572#cross-validation-of-analytical-methods-for-sofosbuvir-impurity-profiling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

